molecular formula C10H10F3N B13040286 (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

Cat. No.: B13040286
M. Wt: 201.19 g/mol
InChI Key: SZFPOBNKOJLIJV-QMMMGPOBSA-N
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Description

(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine typically involves the reaction of a trifluorophenyl precursor with a butenylamine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluorophenyl group imparts specific reactivity and stability, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and selectivity.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluorophenyl derivatives and butenylamine analogs. Examples include:

  • (1S)-1-(2,3,4-Trifluorophenyl)but-2-EN-1-amine
  • (1S)-1-(2,3,4-Trifluorophenyl)but-3-YN-1-amine

Uniqueness

What sets (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine apart is its specific stereochemistry and the position of the double bond in the butenylamine chain

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1S)-1-(2,3,4-trifluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2/t8-/m0/s1

InChI Key

SZFPOBNKOJLIJV-QMMMGPOBSA-N

Isomeric SMILES

C=CC[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

C=CCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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